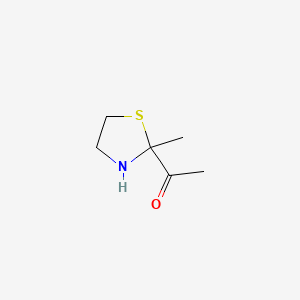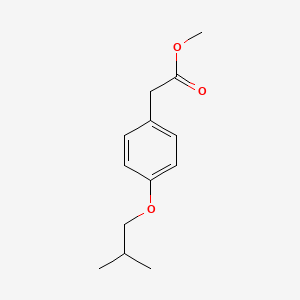
2-Acetyl-2-methylthiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-acetyl-2-methylthiazolidine typically involves the condensation of aromatic amines with carbon disulfide using ammonium hydroxide and chloroacetic acid . This reaction is further treated with acetonitrile under basic conditions . Industrial production methods often employ green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Analyse Chemischer Reaktionen
2-Acetyl-2-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-2-methylthiazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the synthesis of valuable organic combinations and as a vehicle for drug delivery.
Wirkmechanismus
The mechanism of action of 2-acetyl-2-methylthiazolidine involves its interaction with molecular targets and pathways. It can form imine intermediates through the interaction of aldehyde and amine, which are then attacked by sulfur atoms . This reaction is catalyzed by nanoparticles, leading to the formation of thiazolidine derivatives .
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-2-methylthiazolidine can be compared with other thiazolidine derivatives, such as:
- 2-Methylthiazolidine-4-carboxylic acid
- 2-Thioxo-thiazolidin-4-one
- 1,3-Thiazolidin-4-one These compounds share similar structural motifs but differ in their specific functional groups and pharmacological activities . The presence of the acetyl group in this compound enhances its unique properties and applications.
Eigenschaften
CAS-Nummer |
51859-53-1 |
|---|---|
Molekularformel |
C6H11NOS |
Molekulargewicht |
145.23 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-thiazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-5(8)6(2)7-3-4-9-6/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
WLXIBDDBHZVOIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(NCCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)




![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)

![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)


![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)


![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
